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Compound of Interest

Compound Name: Thalidomide-4-Br

Cat. No.: B2758617

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide, a glutamic acid derivative, has a complex history, initially marked by its tragic
teratogenic effects and later by its successful repurposing as a potent immunomodulatory and
anti-cancer agent. The synthesis and analysis of thalidomide analogs are crucial for the
development of new therapeutics with improved efficacy and safety profiles. Thalidomide-4-
Br, a brominated analog of thalidomide, is a key intermediate in the synthesis of various
derivatives and Proteolysis Targeting Chimeras (PROTACS). Accurate structural confirmation
and purity assessment of Thalidomide-4-Br are paramount for its use in further drug
development.

This document provides detailed application notes and protocols for the spectroscopic analysis
of Thalidomide-4-Br using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass
Spectrometry (MS). The information herein is intended to guide researchers in the structural
elucidation and characterization of this important compound.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for
Thalidomide-4-Br based on the analysis of related compounds and general principles of
spectroscopy.
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Table 1: Predicted *H NMR Data for Thalidomide-4-Br (in

DMSO-ds)

Chemical Shift (6, . . .
Multiplicity Integration Assignment

ppm)
~11.10 S 1H N-H (Glutarimide)
~8.00 d 1H Ar-H
~7.85 d 1H Ar-H
~7.70 dd 1H Ar-H
5.15-5.25 dd 1H CH (Glutarimide)
2.85-3.00 m 1H CHz (Glutarimide)
255-2.70 m 1H CHz2 (Glutarimide)
2.00-2.15 m 2H CHz (Glutarimide)

Note: Chemical shifts are predictions and may vary slightly based on experimental conditions.

Table 2: Predicted **C NMR Data for Thalidomide-4-Br (in
DMSO-de)
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Chemical Shift (6, ppm) Assignment
~172.9 C=0 (Glutarimide)
~169.8 C=0 (Glutarimide)
~167.1 C=0 (Phthalimide)
~166.5 C=0 (Phthalimide)
~137.0 Ar-C

~134.5 Ar-C

~132.0 Ar-C

~125.0 Ar-C

~124.0 Ar-C

~122.0 Ar-C-Br

~49.0 CH (Glutarimide)
~31.0 CHz (Glutarimide)
~22.0 CHz2 (Glutarimide)

Note: Chemical shifts are predictions and may vary slightly based on experimental conditions.

Table 3: Predicted High-Resolution Mass Spectrometry

lon Formula Calculated m/z
M+H]+ C13H10BrN204* 336.9824 / 338.9803
[M+H]

[M+Na]* Ci13H9BrN2NaOas* 358.9643 / 360.9623

Note: The presence of bromine results in a characteristic isotopic pattern with two major peaks
of nearly equal intensity separated by 2 m/z units.

Experimental Protocols
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire *H and 3C NMR spectra for the structural confirmation of Thalidomide-4-
Br.

Materials:

Thalidomide-4-Br sample

Deuterated dimethyl sulfoxide (DMSO-de)

NMR tubes (5 mm)

NMR spectrometer (400 MHz or higher recommended)
Procedure:

e Sample Preparation:

[¢]

Accurately weigh 5-10 mg of the Thalidomide-4-Br sample.

[e]

Dissolve the sample in approximately 0.6 mL of DMSO-ds in a clean, dry vial.

[e]

Vortex the vial to ensure complete dissolution.

Transfer the solution to a 5 mm NMR tube.

o

e Instrument Setup and Data Acquisition:
o Insert the NMR tube into the spectrometer.
o Lock the spectrometer on the deuterium signal of DMSO-ds.
o Shim the magnetic field to achieve optimal resolution.
o For '*H NMR:

» Acquire a standard one-dimensional proton spectrum.
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» Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

» Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

o For 13C NMR:

= Acquire a standard one-dimensional carbon spectrum with proton decoupling.

» Alarger number of scans will be required due to the low natural abundance of 13C (e.g.,
1024 or more).

» Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200
ppm).

o Data Processing and Analysis:

[e]

Apply Fourier transformation to the acquired free induction decays (FIDs).
o Phase the spectra correctly.

o Calibrate the chemical shift scale using the residual solvent peak of DMSO-de (0 = 2.50
ppm for *H and & = 39.52 ppm for 13C).

o Integrate the peaks in the *H NMR spectrum.

o Assign the signals to the corresponding protons and carbons in the Thalidomide-4-Br
structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition of
Thalidomide-4-Br.

Materials:
e Thalidomide-4-Br sample

o Methanol (HPLC grade) or other suitable solvent
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e High-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap)
Procedure:
e Sample Preparation:

o Prepare a dilute solution of the Thalidomide-4-Br sample (e.g., 0.1 mg/mL) in a suitable
solvent such as methanol.

o Ensure the sample is fully dissolved.
e Instrument Setup and Data Acquisition:
o Set up the mass spectrometer in positive ion mode using electrospray ionization (ESI).

o Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10
pL/min).

o Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to
maximize the signal intensity of the analyte.

o Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).
o Ensure the instrument is calibrated to provide high mass accuracy.
» Data Analysis:

o ldentify the molecular ion peaks, which will appear as a characteristic isotopic doublet
([M+H]* or [M+Na]*) due to the presence of the bromine atom (7°Br and 8!Br isotopes in
an approximate 1:1 ratio).

o Compare the measured accurate mass of the molecular ions with the theoretically
calculated mass for the elemental formula of Thalidomide-4-Br (C13H10BrN20a4). The
mass difference should be within a few ppm.

o Analyze the fragmentation pattern, if any, to gain further structural information.

Visualizations
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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